molecular formula C22H16N2O2 B14483415 p-(9-Acridinylamino)cinnamic acid CAS No. 64895-08-5

p-(9-Acridinylamino)cinnamic acid

Cat. No.: B14483415
CAS No.: 64895-08-5
M. Wt: 340.4 g/mol
InChI Key: LMVFFUJWDFBQPK-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-(9-Acridinylamino)cinnamic acid is a synthetic hybrid compound combining structural motifs of cinnamic acid and acridine. Cinnamic acid, a phenylpropanoid with a conjugated α,β-unsaturated carboxylic acid group, is widely studied for its antioxidant, anti-inflammatory, and metabolic properties . The acridine moiety, a planar heterocyclic aromatic system, is known for its DNA intercalation and antitumor activities . In this compound, the acridinylamino group is attached to the para position of the cinnamic acid’s phenyl ring (Figure 1).

Properties

CAS No.

64895-08-5

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-3-[4-(acridin-9-ylamino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C22H16N2O2/c25-21(26)14-11-15-9-12-16(13-10-15)23-22-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)22/h1-14H,(H,23,24)(H,25,26)/b14-11+

InChI Key

LMVFFUJWDFBQPK-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)/C=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(9-Acridinylamino)cinnamic acid typically involves the reaction of 9-aminoacridine with cinnamic acid or its derivatives. One common method is the condensation reaction between 9-aminoacridine and cinnamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

p-(9-Acridinylamino)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acridine and cinnamic acid derivatives .

Scientific Research Applications

p-(9-Acridinylamino)cinnamic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of p-(9-Acridinylamino)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is a key mechanism for its anticancer activity. Additionally, the compound can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Acridinylamino Derivatives

Acridinylamino compounds vary in their linker groups and functional moieties, significantly influencing their physicochemical and biological properties. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Bioactivity
p-(9-Acridinylamino)cinnamic acid C22H16N2O2* 340.38 g/mol Cinnamic acid backbone + para-acridinylamino Hypothesized: DNA intercalation, antioxidant activity
6-(9-Acridinylamino)hexanoic acid C19H20N2O2 308.37 g/mol Hexanoic acid linker + acridinylamino Anticancer (DNA-targeting)
4-(p-(9-Acridinylamino)phenoxy)butyric acid C23H20N2O3 372.42 g/mol Phenoxy-butyric acid + acridinylamino Structural DNA interaction, antitumor

*Note: Molecular formula inferred from structural analogs and substitution patterns.

  • Mechanistic Insights: The cinnamic acid backbone in this compound may enhance cellular uptake due to its lipophilic α,β-unsaturated system, while the acridinylamino group facilitates DNA intercalation, disrupting replication in cancer cells . In contrast, 6-(9-Acridinylamino)hexanoic acid’s aliphatic linker likely improves solubility but reduces DNA-binding affinity compared to aromatic linkers .

Cinnamic Acid Derivatives with Bioactive Substituents

Substitution on the cinnamic acid phenyl ring modulates bioactivity:

Compound Name Substituent Position/Group Key Findings
This compound Para-acridinylamino Expected dual action: Antioxidant (cinnamate) + genotoxic (acridine)
4-(Dimethylamino)cinnamic acid Para-dimethylamino Enhanced gastric lesion inhibition via radical scavenging
Ferulic acid 3-Methoxy, 4-hydroxy Superior antioxidant activity (resonance stabilization)
Caffeic acid 3,4-Dihydroxy Neuroprotective, promotes insulin secretion in β-cells
  • Functional Comparisons: Antioxidant Capacity: Cinnamic acid derivatives with electron-donating groups (e.g., hydroxyl, methoxy) exhibit stronger radical scavenging than unsubstituted analogs. The acridinylamino group, being electron-withdrawing, may reduce antioxidant efficacy but introduce DNA-targeting properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.